Elloramycin B

Antimicrobial screening Gram-positive bacteria MIC determination

Elloramycin B is a minor anthracycline-like congener co-produced with elloramycin A (the parent compound) by Streptomyces olivaceus Tü 2353. It belongs to the tetracenomycin C/elloramycin family of polyketide antibiotics characterized by a tetracyclic aromatic aglycone scaffold glycosylated with a partially methylated L-rhamnose sugar.

Molecular Formula C30H32O15
Molecular Weight 632.6 g/mol
Cat. No. B1247947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElloramycin B
Synonymselloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F
Molecular FormulaC30H32O15
Molecular Weight632.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)O)O)OC)OC
InChIInChI=1S/C30H32O15/c1-10-17-12(8-14(18(10)27(37)43-6)45-28-21(33)23(42-5)22(41-4)11(2)44-28)7-13-19(20(17)32)26(36)29(38)16(31)9-15(40-3)25(35)30(29,39)24(13)34/h7-9,11,21-23,25,28,32-33,35,38-39H,1-6H3/t11-,21+,22-,23-,25+,28-,29+,30+/m0/s1
InChIKeyVHGYYGLXAJDRCY-SSBHUJAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elloramycin B Procurement Guide: Differentiated Antimicrobial and Biosynthetic Profile


Elloramycin B is a minor anthracycline-like congener co-produced with elloramycin A (the parent compound) by Streptomyces olivaceus Tü 2353 [1]. It belongs to the tetracenomycin C/elloramycin family of polyketide antibiotics characterized by a tetracyclic aromatic aglycone scaffold glycosylated with a partially methylated L-rhamnose sugar [2]. Unlike the fully permethylated parent elloramycin A, elloramycin B possesses free hydroxyl groups at the 2ʹ- and 3ʹ-positions of its sugar moiety and lacks the 12a-O-methyl group on the aglycone, resulting in a distinct molecular formula of C₃₀H₃₂O₁₅ (MW 632.6) [1].

Gram-positive antimicrobial screening context
Demethylation-dependent potency investigation
Combinatorial biosynthesis platform scaffold
Streptomyces selectivity profiling

Why Elloramycin B Cannot Be Replaced by Elloramycin A or Other Tetracenomycin-Class Analogs


The O-methylation pattern of elloramycins directly governs both lipophilicity and antibacterial Gram-positive potency, rendering congeners non-interchangeable. Elloramycin A carries a fully permethylated sugar (2ʹ,3ʹ,4ʹ-tri-O-methyl-L-rhamnose) and a 12a-O-methyl aglycone, whereas elloramycin B is demethylated at 2ʹ-OH, 3ʹ-OH, and 12a-O positions, yielding higher polarity and theoretically improved aqueous solubility [1]. This structural divergence translates into a 3- to >10-fold difference in MIC values against Gram-positive test strains, meaning substitution of elloramycin B with the parent compound or other less demethylated congeners (C, D, E) would result in significant loss of antibacterial activity for screening or standard-assay applications [1] [2].

O-methylation pattern difference shifts Gram-positive potency; parent elloramycin A is more lipophilic and less active.
Elloramycin A may yield false-negative results at typical screening concentrations due to higher MIC.
Less demethylated congeners do not reproduce the Gram-positive potency gain observed with elloramycin B.

Elloramycin B Quantitative Differentiation Evidence: MIC, IC₅₀, and Biosynthetic Comparators


Antimicrobial MIC Advantage of Elloramycin B over Parent Elloramycin A Against Gram-Positive Bacteria

Elloramycin B exhibits 3.3- to >10-fold lower MIC values than the parent compound elloramycin A against five standard Gram-positive test strains in a broth dilution assay. The improvement is most pronounced for Arthrobacter aurescens, Brevibacterium flavum, and Staphylococcus aureus (all MIC 10 µg/mL for B vs. ≥100 µg/mL or >100 µg/mL for A) [1]. The less methylated congener D also shows partial improvement (S. aureus MIC 30 µg/mL), but elloramycins C and E remain indistinguishable from the parent [1].

Gram-Positive MIC
Head-to-head
B MIC range 10–30 µg/mL vs. A 100–>100 µg/mL
Supports antimicrobial screening context against Gram-positive strains
Broth dilution; 5 standard strains tested
Antimicrobial screening Gram-positive bacteria MIC determination

Methylation-Dependent Solubility Hypothesis Corroborated by Potency Data Across the Elloramycin Series

The authors hypothesized that less lipophilic (less methylated) elloramycin derivatives would exhibit improved solubility and consequently enhanced cellular uptake and Gram-positive activity [1]. The MIC data confirm this prediction: elloramycin B, carrying three fewer O-methyl groups than the parent, shows the greatest potency improvement. Elloramycin C (missing only 4ʹ-OCH₃ on sugar) and E (missing 12a-OCH₃ on aglycone) are essentially indistinguishable from the parent, establishing that demethylation of the 2ʹ and 3ʹ sugar hydroxyls is necessary for the potency gain [1].

Methylation–Potency Link
Class-level
Three demethylation sites linked to ≥3-fold MIC shift; single demethylations show no shift
Demethylation at 2ʹ and 3ʹ sugar positions drives Gram-positive potency gain
Supported by comparative MIC data across congeners B–F
Structure-activity relationship O-methylation Solubility-activity correlation

Antiproliferative SAR Context: Tetracenomycin C and 8-O-Methylelloramycinone Outperform Glycosylated Elloramycins in L1210 Leukemia Assay

In the L1210 murine leukemia proliferation inhibition assay, the aglycone-containing analogs generally outperform glycosylated elloramycins. Elloramycin A (glycosylated parent) exhibits an IC₅₀ of 3.3 µg/mL, while tetracenomycin C (aglycone, no sugar) achieves an IC₅₀ of 1.2 µg/mL, and the semisynthetic 8-O-methylelloramycinone achieves the lowest IC₅₀ of 0.6 µg/mL, making it the most potent derivative in this series [1]. Elloramycinone (2, aglycone of elloramycin A) shows an IC₅₀ of 3.1 µg/mL, only marginally better than the parent glycoside [1]. Although elloramycin B itself was not tested in this assay, the class-level SAR indicates that glycosylation at the 8-OH position attenuates antiproliferative activity, and demethylation of the sugar does not necessarily rescue antitumor potency in the same manner it improves antibacterial activity.

L1210 Leukemia IC₅₀
Context-dependent
Aglycone analogs IC₅₀ 0.6–1.2 µg/mL; glycosylated A IC₅₀ 3.3 µg/mL
Glycosylation may attenuate antiproliferative response; B not directly tested
Murine L1210 proliferation inhibition; class-level SAR context
Antitumor activity L1210 leukemia Proliferation inhibition

Glycosyltransferase ElmGT Substrate Flexibility Enables Combinatorial Generation of Elloramycin B-Derived Hybrid Analogs

The elloramycin biosynthetic pathway features a uniquely promiscuous glycosyltransferase, ElmGT, which transfers the natural substrate TDP-L-rhamnose to 8-demethyltetracenomycin C (8-DMTC) but also accepts at least 11 different TDP-deoxysugar donors, including both L- and D-sugars such as L-olivose, L-oleandrose, L-digitoxose, and D-glucose [1] [2]. Site-directed mutagenesis of residues L309 and N312 within the NDP-sugar binding region can further modulate this substrate flexibility: the L309A/V mutant increases transfer efficiency for L-olivose, while L309M reduces transfer capability for D-olivose and L-digitoxose by 75% [2]. Elloramycin B, being a natural partially demethylated scaffold, provides a biosynthetic intermediate context for evaluating the effect of incremental methylation on ElmGT substrate acceptance and product activity.

ElmGT Substrate Scope
Class-level
WT ElmGT accepts ≥11 TDP-sugar donors; L309M mutation reduces transfer of D-olivose/L-digitoxose by 75%
Elloramycin B serves as a less-methylated acceptor for combinatorial biosynthesis
Biotransformation in recombinant S. albus; confirmed by HPLC/MS
Combinatorial biosynthesis Glycosyltransferase Deoxysugar engineering

Selective Anti-Streptomyces Activity: Elloramycin B Shows Potent but Slightly Attenuated Inhibition of Streptomyces Strains Relative to Elloramycin A

A hallmark of the elloramycin family is exceptionally potent activity against Streptomyces species, including the producing organism S. olivaceus. Elloramycin A inhibits S. olivaceus, S. prasinus, and S. violaceus-niger with MIC values all <0.1 µg/mL [1]. Elloramycin B retains this Streptomyces-directed activity but at slightly elevated MICs of 0.3, 0.3, and 3.0 µg/mL respectively, representing a ≥3-fold to ≥30-fold attenuation in potency against Streptomyces [1]. Notably, this pattern is inverted relative to the Gram-positive panel where B outperforms A, suggesting that full permethylation (as in elloramycin A) is optimal for Streptomyces target engagement while partial demethylation (as in B) favors activity against other Gram-positive genera.

Streptomyces Selectivity
Head-to-head
B MIC 0.3–3.0 µg/mL vs. A ≤0.1–0.3 µg/mL
Partially attenuated anti-Streptomyces activity permits selectivity profiling
Broth dilution; S. olivaceus, S. prasinus, S. violaceus-niger
Streptomyces-specific antibiotic Self-resistance Actinomycete screening

Elloramycin B: Evidence-Backed Application Scenarios for Procurement and Experimental Design


Gram-Positive Antibacterial Screening Panels Requiring Improved Potency over Elloramycin A

Elloramycin B is the preferred choice among the five minor congeners (B–F) when screening for activity against Bacillus, Micrococcus, Arthrobacter, Brevibacterium, and Staphylococcus species, because it provides 3.3- to >10-fold lower MICs than the parent compound [1]. At a standard primary screening concentration of 10–30 µg/mL, only elloramycin B would register as active against A. aurescens, B. flavum, and S. aureus, preventing false-negative conclusions in hit discovery campaigns.

Structure-Activity Relationship Studies on Sugar Methylation and Antibacterial Potency

Elloramycin B serves as the most demethylated naturally available congener (three fewer O-methyl groups than elloramycin A) and is therefore the optimal starting scaffold for systematically probing how incremental O-methylation at the 2ʹ, 3ʹ, and 12a positions affects Gram-positive antibacterial activity [1]. Congeners C, D, and E, each carrying only one or two demethylation events, show little to no potency improvement, making B the only natural variant suitable for methylation–activity correlation studies.

Combinatorial Biosynthesis and Glycosyltransferase Engineering Using Partially Methylated Scaffolds

Elloramycin B provides a naturally produced, less-methylated acceptor scaffold for ElmGT glycosyltransferase biotransformation experiments [1]. Its demethylated sugar and aglycone positions can be exploited to test whether ElmGT or its engineered mutants (e.g., L309A/V, L309M) exhibit altered transfer efficiency or substrate preference when glycosylating a less hydrophobic acceptor [2]. This enables generation of hybrid tetracenomycin analogs without total chemical synthesis of the aglycone.

Differential Streptomyces vs. Non-Streptomyces Antibacterial Selectivity Profiling

The inverted potency profile of elloramycin B—improved activity against non-Streptomyces Gram-positive bacteria but attenuated activity against Streptomyces species (MIC shift from <0.1 to 0.3–3.0 µg/mL) [1]—makes it a valuable tool for dissecting Streptomyces-specific resistance and permeability mechanisms. Procurement of both elloramycin A and B enables head-to-head selectivity profiling experiments in actinomycete microbiology and self-resistance studies.

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
Demethylated congener potency profile
MIC endpoint review across Bacillus, Micrococcus, Arthrobacter, Brevibacterium, Staphylococcus
Sugar methylation SAR studies
Incremental O-methylation effect on Gram-positive activity
MIC shift comparison among elloramycin congeners B, C, D, E
Combinatorial biosynthesis / glycosyltransferase engineering
Less-methylated acceptor scaffold for ElmGT
Sugar transfer efficiency and hybrid product characterization
Streptomyces selectivity profiling
Differential susceptibility between Streptomyces and other Gram-positives
MIC comparison across S. olivaceus, S. prasinus, S. violaceus-niger
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